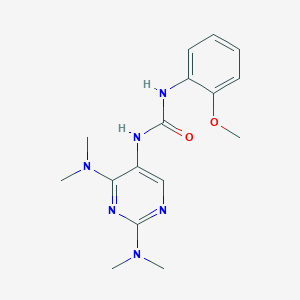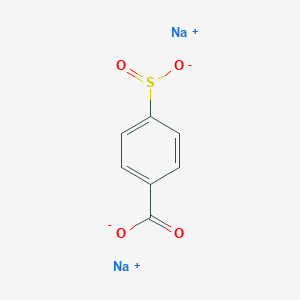
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrimidine, which is a basic structure in many important biomolecules like nucleotides. Pyrimidine derivatives have been studied for their antimicrobial properties .
Molecular Structure Analysis
The molecular structure consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring attached to a urea group. The exact spatial configuration can only be determined with techniques like X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties like solubility, melting point, boiling point, etc., can only be determined experimentally .Aplicaciones Científicas De Investigación
Molecular Sensing and Supramolecular Chemistry
The synthesis and investigation of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine derivatives have shown potential applications in molecular sensing through the control of conformational equilibrium and tautomerism. These compounds exhibit unique behavior by readily associating through triple hydrogen bonding, demonstrating the possibility of using such molecular structures for sensing applications based on conformational state control and kinetic trapping effects (Kwiatkowski et al., 2019).
Heterocyclic Chemistry and Cyclization Reactions
Studies on novel reactions of 1, 3-dimethyluracils have led to the synthesis of stable pyrimidine ring-opened compounds, highlighting the potential of heterocyclic chemistry in creating new compounds through cyclization reactions. These findings contribute to the understanding of chemical reactions involving pyrimidine derivatives and their potential applications in synthesizing novel chemical entities (Kawahara et al., 1982).
Polymerization Initiators and Metal Complexes
Research on the selective formation of homoleptic and heteroleptic complexes using pyrrolyl and yttrium demonstrates the role of such compounds in initiating polymerization processes. The ability to control the number of ligands introduced to a metal atom by varying the ligand's bulkiness opens new avenues in material science for creating polymers with specific properties (Matsuo et al., 2001).
Foldamers and Molecular Unfolding
The synthesis and conformational studies of heterocyclic ureas have revealed their potential in forming multiply hydrogen-bonded complexes. These ureas can unfold and dimerize at high concentrations, demonstrating the utility of such molecules in designing foldamers and studying molecular unfolding processes, which could have implications in developing new biomimetic materials (Corbin et al., 2001).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-21(2)14-12(10-17-15(20-14)22(3)4)19-16(23)18-11-8-6-7-9-13(11)24-5/h6-10H,1-5H3,(H2,18,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVCTPONWVXLIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2OC)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Fluorothieno[3,2-d]pyrimidine](/img/structure/B2384542.png)

![3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2384545.png)

![(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2384548.png)
![N-{4-[5-(3-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2384549.png)
![Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride](/img/structure/B2384551.png)
![5-Methyl-7-(3-thiophen-3-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2384552.png)
![4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2384553.png)
![4-iodo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2384554.png)

![2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2384559.png)
![3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2384561.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2384562.png)
